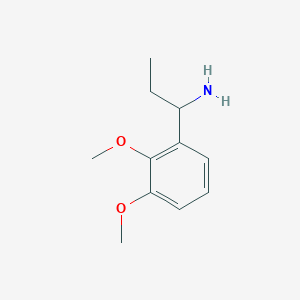

1-(2,3-Dimethoxyphenyl)propan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,3-Dimethoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.262. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(2,3-Dimethoxyphenyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula: C11H17NO2

- Molecular Weight: 195.26 g/mol

- IUPAC Name: this compound

The presence of methoxy groups on the aromatic ring significantly influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound may function as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. Key targets include:

- Serotonin Receptors : Potentially involved in mood regulation.

- Dopamine Receptors : May influence reward pathways and motor control.

- Adrenergic Receptors : Could affect cardiovascular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cellular models. For instance, it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli, indicating a mechanism that could be beneficial in conditions like arthritis and other inflammatory diseases.

Neuropharmacological Effects

Studies have suggested that this compound may possess neuroprotective properties. It has been evaluated for its potential role in neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant effects .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

科学研究应用

Chemical Properties and Structure

1-(2,3-Dimethoxyphenyl)propan-1-amine has the following chemical structure:

- Molecular Formula : C11H17N

- Molecular Weight : 177.26 g/mol

This compound features a propanamine backbone with a dimethoxy-substituted phenyl group, which is critical for its biological activity.

The compound exhibits a range of biological activities that can be categorized as follows:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, suggesting potential applications in treating depression .

- Antitumor Properties : Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Effects : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in combating resistant bacterial strains .

Research Applications

The applications of this compound in scientific research include:

Medicinal Chemistry

This compound is being studied for its potential as a lead compound in the development of new antidepressants and antitumor agents. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity.

Pharmacological Studies

Pharmacological investigations are focusing on the compound's effects on neurotransmitter systems and its potential role in modulating mood disorders. The exploration of its pharmacokinetics and pharmacodynamics is crucial for understanding its therapeutic window.

Antimicrobial Research

Given the rising issue of antibiotic resistance, the antimicrobial properties of this compound are being investigated to develop new treatments against resistant strains of bacteria.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

| Study Title | Focus | Findings |

|---|---|---|

| Antidepressant Potential of Propanamines | Evaluated the efficacy of related compounds in mood disorders | Showed significant serotonin reuptake inhibition |

| Antitumor Activity in Cell Lines | Investigated the effects on cancer cell proliferation | Demonstrated reduced viability in specific cancer types |

| Antimicrobial Properties Against Resistant Strains | Assessed effectiveness against various bacterial strains | Indicated promising results against methicillin-resistant Staphylococcus aureus (MRSA) |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,3-Dimethoxyphenyl)propan-1-amine?

The compound is typically synthesized via reductive amination of 2,3-dimethoxybenzaldehyde with propan-1-amine derivatives. Key steps include:

- Reductive amination : Using sodium cyanoborohydride or hydrogen gas with palladium catalysts to reduce the imine intermediate .

- Enzymatic methods : (R)-transaminases can catalyze asymmetric amination of prochiral ketones, yielding enantiomerically pure products under mild conditions .

- Continuous flow reactors : Industrial-scale synthesis may employ flow reactors to enhance reaction efficiency and yield .

Q. How is the chiral center in this compound resolved?

Chiral resolution techniques include:

- Chiral chromatography : Using chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .

- Enzymatic kinetic resolution : Enzymes like lipases or esterases selectively modify one enantiomer, enabling separation .

- Diastereomeric salt formation : Reacting the racemic mixture with a chiral acid (e.g., tartaric acid) to form separable salts .

Q. What spectroscopic methods are used to characterize this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the methoxy groups (δ ~3.8 ppm for OCH₃) and amine protons (δ ~1.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 195.26 g/mol for the hydrochloride salt) .

- X-ray crystallography : SHELX software refines crystal structures to determine absolute configuration and bond angles .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound?

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) enable enantioselective hydrogenation of ketone precursors .

- Biocatalysis : Engineered transaminases with improved substrate specificity and stability can achieve >99% enantiomeric excess (ee) .

- DoE (Design of Experiments) : Systematic variation of reaction parameters (pH, temperature, solvent) to maximize ee and yield .

Q. How can conflicting biological activity data be resolved for this compound?

Discrepancies in pharmacological studies may arise from:

- Enantiomeric purity : Ensure ee >98% via chiral HPLC to exclude confounding effects of the opposite enantiomer .

- Assay conditions : Standardize cell-based assays (e.g., receptor binding) with controls for pH, temperature, and solvent artifacts .

- Metabolic stability : Assess hepatic microsomal stability to rule out rapid degradation masking true activity .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors like serotonin or dopamine transporters .

- Molecular docking : Computational models predict binding poses in enzyme active sites (e.g., monoamine oxidases) .

- In vivo microdialysis : Measures neurotransmitter release in rodent brains to confirm functional activity .

Q. How are structural modifications used to enhance pharmacological properties?

- Methoxy group substitution : Replacing 2,3-dimethoxy with halogen atoms (e.g., Cl, F) alters lipophilicity and blood-brain barrier penetration .

- Amine backbone elongation : Adding methyl groups to the propan-1-amine chain improves metabolic stability .

- Prodrug design : Esterification of the amine enhances oral bioavailability .

Q. Data Contradiction Analysis

Conflicting reports on biological activity may stem from:

- Enantiomer-specific effects : (R)- and (S)-enantiomers exhibit divergent receptor affinities (e.g., 10-fold difference in IC₅₀ for serotonin receptors) .

- Impurity profiles : Trace solvents (e.g., DMSO) or synthetic byproducts (e.g., ketone intermediates) can interfere with assays .

- Species variability : Rodent vs. human enzyme orthologs may metabolize the compound differently .

Q. Methodological Resources

属性

IUPAC Name |

1-(2,3-dimethoxyphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-9(12)8-6-5-7-10(13-2)11(8)14-3/h5-7,9H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIJLGSUJKQBOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。